Imidafenacin hydrochloride is a pharmaceutical compound primarily used as an antimuscarinic agent for the treatment of overactive bladder syndrome. It selectively inhibits muscarinic M3 receptors, which play a crucial role in bladder contraction and urinary frequency. This compound is recognized for its efficacy in alleviating symptoms associated with urinary urgency and incontinence.
Imidafenacin hydrochloride falls under the category of antimuscarinic agents, which are drugs that block the action of acetylcholine at muscarinic receptors. This classification makes it particularly effective in treating conditions related to involuntary bladder contractions.
The synthesis of imidafenacin hydrochloride involves several key steps, typically starting from halogenated compounds and imidazole derivatives. Two notable methods include:
The synthesis typically requires controlled temperature conditions (ranging from room temperature to about 85°C) and specific ratios of reactants to optimize yield and purity. For example, the use of potassium hydroxide in certain reactions has been noted for its effectiveness in promoting hydrolysis .
Imidafenacin hydrochloride has a complex molecular structure characterized by its formula . The compound features a diphenylbutyronitrile backbone with an imidazole ring attached, contributing to its pharmacological properties.
Imidafenacin hydrochloride undergoes various chemical reactions during its synthesis, including:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and purity of the product before proceeding to purification steps like recrystallization .
Imidafenacin acts primarily by antagonizing muscarinic M3 receptors located in the bladder smooth muscle. By blocking these receptors, it reduces involuntary contractions, thereby decreasing urinary frequency and urgency.
The binding affinity of imidafenacin for muscarinic M3 receptors is notably high, with a dissociation constant () reported at approximately 0.317 nM, indicating its potency as an antimuscarinic agent .
Relevant analyses include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for confirming structural integrity and purity .
Imidafenacin hydrochloride is primarily utilized in clinical settings for managing overactive bladder symptoms. Its selective action on muscarinic receptors offers advantages over other antimuscarinic agents by potentially reducing side effects related to non-selective receptor inhibition.
In clinical trials, it has been compared favorably against other treatments like tolterodine, demonstrating significant efficacy in reducing urinary episodes per day while maintaining a favorable safety profile .
Imidafenacin hydrochloride (C₂₀H₂₁N₃O·HCl; MW 355.88 g/mol) is a white-to-beige crystalline powder with a solubility of 15 mg/mL in water [4]. Its chemical name is 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide hydrochloride, featuring a butanamide backbone substituted with a 2-methylimidazole moiety and two phenyl groups at the C2 position. The hydrochloride salt enhances aqueous solubility and crystallinity, critical for pharmaceutical processing. Key spectroscopic identifiers include:
Table 1: Physicochemical Properties of Imidafenacin Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₀H₂₂ClN₃O | [4] |
Melting Point | 228.4–229.0°C | Differential Scanning Calorimetry [5] |
Solubility (H₂O) | 15 mg/mL | Equilibrium solubility [4] |
Crystal Habit | Plate-shaped (Form I) | Powder X-ray Diffraction [8] |
Hygroscopicity | ≤0.45% weight gain at 90% RH | Dynamic Vapor Sorption [5] |
The synthesis of imidafenacin hydrochloride follows a two-step sequence starting from 4-bromo-2,2-diphenylbutanenitrile (II):
Step 1: Nucleophilic Substitution4-Bromo-2,2-diphenylbutanenitrile reacts with 2-methylimidazole under phase-transfer catalysis. Optimized conditions use dimethyl sulfoxide (DMSO) as solvent, 5 equivalents of 2-methylimidazole (acting as both reactant and base), and 100–105°C for 7 hours, yielding 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (III) as a brown oil (73–98% yield) [5] [8]. Key improvements include:
Step 2: Nitrile Hydrolysis and Salt FormationCompound (III) undergoes hydrolysis followed by acidification. Early routes used 70% sulfuric acid at 140–150°C, yielding crude imidafenacin with multiple impurities (25% overall yield) [8]. Modern approaches employ:
Table 2: Optimization of Key Synthetic Steps
Parameter | Traditional Approach | Optimized Approach | Impact |
---|---|---|---|
2-Methylimidazole Equivalents | 3 eq | 5 eq | Suppresses dialkylation impurities |
Hydrolysis Conditions | 70% H₂SO₄, 140–150°C | 10% KOH, ethylene glycol, 100°C | Reduces degradation; yield ↑ to 85% [1] |
Purification | Column chromatography | HBr salt formation/recrystallization | Eliminates chromatography; purity ↑ to 99.5% [5] |
Solvent-Free Hydrolysis | Not applicable | PEG-800/KOH, 90°C | Green chemistry; reduces waste [1] |
Imidafenacin hydrochloride exhibits pH-dependent stability and photolytic sensitivity:
Forced Degradation Studies:
Solid-State Stability:
Table 3: Summary of Forced Degradation Outcomes
Stress Condition | Degradation (%) | Major Degradants | Mechanism |
---|---|---|---|
Acidic (0.1M HCl, 80°C) | 15–20 | Diphenylbutanoic acid derivative | Amide hydrolysis |
Alkaline (0.1M NaOH, 80°C) | 10–15 | 2-Methylimidazole + lactam | Nucleophilic attack |
Oxidative (3% H₂O₂) | <5 | N-Oxides | Imidazole oxidation |
Photolytic | 8–10 | Dealkylated butanamide | C-N bond cleavage |
Thermal (105°C) | <2 | None detected | N/A |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0